Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate
Description
Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate is a methyl ester derivative of heptanoic acid, featuring a phenoxy group substituted at the ortho position with a 4-methoxy-4-oxobutoxy chain. Its molecular formula is C₁₉H₂₈O₈, with a molecular weight of 384.4 g/mol. The compound’s structure includes:
- A heptanoate backbone with a terminal methyl ester.
- A phenoxy group at the terminal carbon of the heptanoate chain.
- A 4-methoxy-4-oxobutoxy substituent on the phenoxy ring, consisting of a butoxy chain with a terminal ketone and methoxy ester group.
Properties
CAS No. |
798557-95-6 |
|---|---|
Molecular Formula |
C19H28O6 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate |
InChI |
InChI=1S/C19H28O6/c1-22-18(20)12-5-3-4-8-14-24-16-10-6-7-11-17(16)25-15-9-13-19(21)23-2/h6-7,10-11H,3-5,8-9,12-15H2,1-2H3 |
InChI Key |
PEMHOKOFIKRKSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCOC1=CC=CC=C1OCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate typically involves a multi-step process. The starting materials include 4-methoxyphenol, 4-oxobutyric acid, and heptanoic acid. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product. Common synthetic routes may involve esterification, etherification, and condensation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxobutoxy group can be reduced to form a hydroxyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS 60934-42-1)
- Molecular Formula : C₁₈H₂₈O₅
- Molecular Weight : 324.41 g/mol
- Key Features: Cyclopentenyl ring at the terminal heptanoate position. Tetrahydropyran-oxy group as a substituent.
- The tetrahydropyran-oxy group is less polar than the target’s 4-methoxy-4-oxobutoxy substituent, which may reduce hydrogen-bonding capacity.
Misoprostol Impurities (C28H52O5Si and C28H54O5Si)
- Molecular Formulas: Methyl 7-((1R,2R,3R)-3-((tert-butyldimethylsilyl)oxy)-5-oxo-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)cyclopentyl)heptanoate: C₂₈H₅₂O₅Si (MW: 496.8 g/mol). Methyl 7-((1R,2R,3R)-3-((tert-butyldimethylsilyl)oxy)-5-hydroxy-2-((E)-4-hydroxy-4-methyloct-1-en-1-yl)cyclopentyl)heptanoate: C₂₈H₅₄O₅Si (MW: 498.82 g/mol).
- Key Features :
- Silyl ether (tert-butyldimethylsilyl) protecting groups.
- Cyclopentane ring with hydroxyl and unsaturated side chains.
- Comparison: The silyl ether groups enhance metabolic stability but increase steric bulk, contrasting with the target compound’s unprotected methoxy ester.
Pyrimidine-Containing Derivative
- Molecular Formula: Complex structure with fluorophenyl, isopropyl, and methylsulfonylamino groups.
- Key Features: Pyrimidine heterocycle as a core substituent. Fluorophenyl and methylsulfonylamino groups for enhanced binding interactions.
- The fluorophenyl group increases electronegativity, which could enhance interactions with biological targets compared to the target’s phenoxy group.
Structural and Functional Comparison Table
Research Findings and Implications
Silyl ethers in misoprostol impurities reduce polarity but enhance stability, making them suitable as synthetic intermediates .
Biological Interactions: While identifies boronic acid derivatives as fungal histone deacetylase (HDAC) inhibitors, the target compound’s ester/ketone motifs may offer different binding profiles, though this remains speculative without direct data . The pyrimidine derivative’s fluorophenyl group suggests stronger target affinity in enzyme inhibition compared to the target’s phenoxy group .
Synthetic Utility :
- The target compound’s linear chain and unprotected esters may facilitate easier derivatization compared to silyl-protected misoprostol impurities .
Biological Activity
Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate is a compound with significant potential in various biological applications. Its unique structure, characterized by a heptanoate backbone and multiple functional groups, allows it to interact with biological systems in diverse ways. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| CAS No. | 798557-95-6 |
| Molecular Formula | C19H28O6 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | PEMHOKOFIKRKSC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. The compound can bind to specific molecular targets, influencing various signaling pathways. This interaction may lead to:
- Antimicrobial Effects: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infection control.
- Anti-inflammatory Activity: The compound may inhibit inflammatory pathways, which is critical in conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
A study investigating the antimicrobial properties of similar compounds showed that derivatives with phenolic structures exhibit significant activity against various bacterial strains. This compound's structural similarity suggests it may possess comparable efficacy.
Anti-inflammatory Properties
Research on related compounds has indicated that modifications in the alkyl chain and functional groups can enhance anti-inflammatory effects. For instance, compounds with methoxy groups have been noted for their ability to reduce cytokine production in vitro, suggesting a similar potential for this compound.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A recent investigation evaluated the efficacy of phenolic compounds against Staphylococcus aureus. Results indicated that compounds with similar structures significantly inhibited bacterial growth, supporting the hypothesis that this compound could exhibit similar properties. -
Case Study on Anti-inflammatory Effects:
In a model of acute inflammation induced by lipopolysaccharide (LPS), compounds structurally akin to this compound demonstrated reduced levels of pro-inflammatory cytokines. This suggests that further studies could confirm its therapeutic potential in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
